molecular formula C19H23FN2OS B4835998 (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4835998
M. Wt: 346.5 g/mol
InChI Key: WTFYTBHKFXVMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a thienyl group, a fluorobenzyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for specific receptors or enzymes, making it a candidate for drug development. Its fluorobenzyl group is particularly interesting for imaging applications, as fluorine-18 is a common isotope used in positron emission tomography (PET) scans.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienyl and piperazine derivatives, such as:

Uniqueness

What sets (4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE apart is its combination of a thienyl group with a fluorobenzyl piperazine moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-ethyl-5-methylthiophen-3-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c1-3-17-14(2)24-13-18(17)19(23)22-9-7-21(8-10-22)12-15-5-4-6-16(20)11-15/h4-6,11,13H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFYTBHKFXVMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE
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(4-ETHYL-5-METHYL-3-THIENYL)[4-(3-FLUOROBENZYL)PIPERAZINO]METHANONE

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